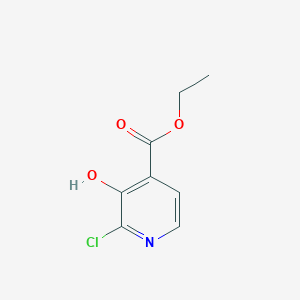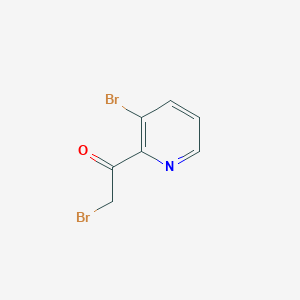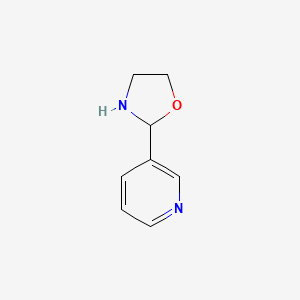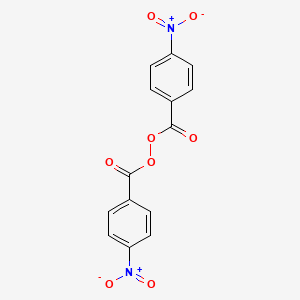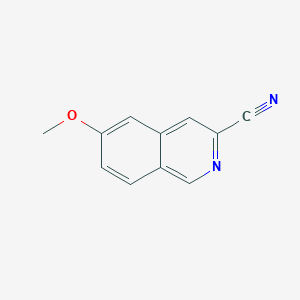
6-Methoxyisoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxyisoquinoline-3-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of a methoxy group at the sixth position and a carbonitrile group at the third position of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-3-carbonitrile typically involves the Pictet-Spengler reaction. This reaction uses 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde to produce 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound . Another method involves the condensation of m-methoxybenzaldehyde with nitromethane, followed by reduction and diazotization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
6-Methoxyisoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
科学研究应用
6-Methoxyisoquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of bacterial DNA gyrase and topoisomerase.
Material Science: This compound is used in the development of fluorescent sensors for detecting zinc and chlorine ions.
Biological Research:
作用机制
The mechanism of action of 6-Methoxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . The compound binds to the active site of these enzymes, preventing them from functioning properly and thereby inhibiting bacterial growth.
相似化合物的比较
Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the carbonitrile group.
6-Methoxyisoquinoline: Similar but without the carbonitrile group.
3-Fluoro-6-methoxyquinoline: Contains a fluorine atom instead of a carbonitrile group.
Uniqueness
6-Methoxyisoquinoline-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science.
属性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
6-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-10(6-12)4-9(8)5-11/h2-5,7H,1H3 |
InChI 键 |
YSYCNAILKXWEJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=NC=C2C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



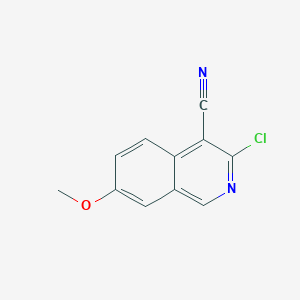

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
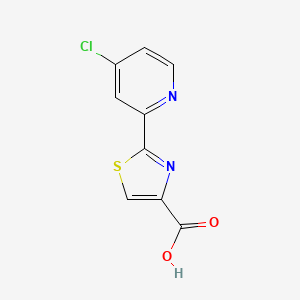
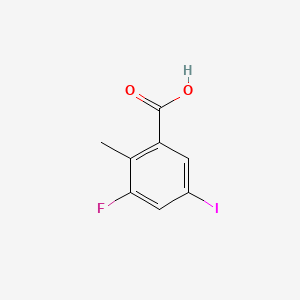
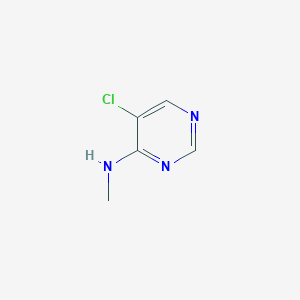
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
